molecular formula C34H40N2O6S2 B329674 ETHYL 2-{[3-({[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-{[3-({[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}CARBONYL)BENZOYL]AMINO}-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B329674
M. Wt: 636.8 g/mol
InChI Key: OGMSZYFQSNEDJU-UHFFFAOYSA-N
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Description

Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is a complex organic compound with a molecular formula of C34H40N2O6S2 and a molecular weight of 636.8 g/mol. This compound is characterized by its unique structure, which includes a benzene ring, carbonylimino groups, and hexahydrocycloocta[b]thiophene moieties. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) can be compared with other similar compounds, such as:

    Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]dibenzoate: This compound has a similar structure but lacks the hexahydrocycloocta[b]thiophene moieties.

    Benzoic acid, 2,2’-[1,3-phenylenebis(carbonylimino)]bis-, diethyl ester: Another related compound with a simpler structure.

The uniqueness of Diethyl 2,2’-[benzene-1,3-diylbis(carbonylimino)]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) lies in its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical and biological properties .

Properties

Molecular Formula

C34H40N2O6S2

Molecular Weight

636.8 g/mol

IUPAC Name

ethyl 2-[[3-[(3-ethoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]benzoyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C34H40N2O6S2/c1-3-41-33(39)27-23-16-9-5-7-11-18-25(23)43-31(27)35-29(37)21-14-13-15-22(20-21)30(38)36-32-28(34(40)42-4-2)24-17-10-6-8-12-19-26(24)44-32/h13-15,20H,3-12,16-19H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

OGMSZYFQSNEDJU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OCC

Origin of Product

United States

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